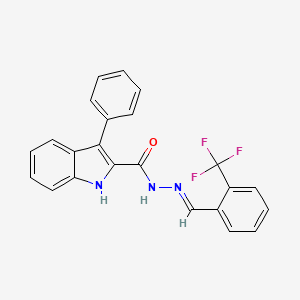

3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide

Description

3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide is a Schiff base derived from the condensation of 3-phenyl-1H-indole-2-carbohydrazide (parent compound) with 2-(trifluoromethyl)benzaldehyde. This compound is synthesized via refluxing stoichiometric amounts of the aldehyde and carbohydrazide in ethanol with catalytic acid, followed by purification through recrystallization . Its structural features make it relevant for applications in medicinal chemistry, particularly as a ligand for metal complexes or inhibitor of biological targets .

Properties

IUPAC Name |

3-phenyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O/c24-23(25,26)18-12-6-4-10-16(18)14-27-29-22(30)21-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)28-21/h1-14,28H,(H,29,30)/b27-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFWFCLVYJDSW-MZJWZYIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN=CC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide (CAS No. 338415-07-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound features an indole core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C23H16F3N3O

- Molecular Weight : 407.39 g/mol

- Structure : The compound is characterized by the presence of a trifluoromethyl group, which can influence its biological activity through lipophilicity and electron-withdrawing properties.

Biological Activity Overview

The biological activity of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide has been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance:

- Mechanism of Action : The indole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and MAPK .

- Case Study : A study involving similar indole derivatives demonstrated that modifications at the indole ring significantly enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide | HeLa | 15.4 |

| Similar Indole Derivative | MCF-7 | 10.2 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- In Vitro Studies : The compound was tested against various bacterial strains, showing promising results in inhibiting growth at concentrations as low as 20 µg/mL .

- Mechanism : The presence of the trifluoromethyl group likely enhances membrane permeability, facilitating the entry of the compound into microbial cells.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is attributed to its ability to inhibit pro-inflammatory cytokines:

- Experimental Findings : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced nitric oxide production significantly, indicating its potential as an anti-inflammatory agent .

| Treatment Group | Nitric Oxide Production (µM) |

|---|---|

| Control | 50.3 ± 5.1 |

| Compound Treatment | 25.6 ± 4.0 |

Scientific Research Applications

Antimycobacterial Properties

One of the most notable applications of this compound is its antimycobacterial activity. Studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) showing promising results. For instance, compounds similar to 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide have displayed MIC values as low as 8.4 µM against drug-resistant strains of Mtb, indicating their potential as novel anti-tuberculosis agents .

Cytotoxicity and Selectivity

The cytotoxicity profile of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide has also been evaluated in various mammalian cell lines. While some derivatives showed low selectivity indices, indicating potential toxicity at therapeutic doses, others demonstrated a favorable safety profile with minimal cytotoxic effects on normal cells . The compound's ability to induce DNA damage was assessed using the alkaline comet assay, revealing that certain derivatives did not produce significant genotoxic effects, making them candidates for further development .

Anticancer Activity

Emerging research suggests that compounds within this chemical class may possess anticancer properties. The structural features of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide allow for interactions with various biological targets involved in cancer progression. Preliminary studies indicate that some derivatives can inhibit cell proliferation in cancer cell lines at micromolar concentrations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility : The trifluoromethyl group in the target compound likely reduces water solubility compared to hydroxylated analogues (e.g., 5-chloro-N'-hydroxybenzylidene derivatives) but improves membrane permeability .

- Thermal Stability : Indole carbohydrazides generally exhibit decomposition temperatures above 200°C, as confirmed by TGA analysis in metal-complex studies .

Q & A

Q. How can the structure of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

-

NMR Spectroscopy : Analyze - and -NMR to identify indole protons (~6.5–8.5 ppm), hydrazide NH peaks (~9–11 ppm), and trifluoromethyl groups (split signals due to coupling with ) .

-

IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm) and hydrazide N–H (~3200–3400 cm) groups .

-

Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Data Table :

Technique Key Peaks/Bands Functional Group Confirmation -NMR 9.2 ppm (NH) Hydrazide linkage IR 1680 cm Indole C=O stretch

Q. What synthetic routes are commonly used to prepare indole-2-carbohydrazide derivatives?

- Methodological Answer :

-

Step 1 : Synthesize the indole-2-carboxylic acid via Fischer indole synthesis or Pd-catalyzed coupling .

-

Step 2 : Convert to hydrazide by reacting with hydrazine hydrate in ethanol under reflux (~8–12 hours) .

-

Step 3 : Condense with substituted benzaldehydes (e.g., 2-(trifluoromethyl)benzaldehyde) in methanol/acetic acid (1:1) at 60°C for 4–6 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Key Considerations :

-

Solvent polarity impacts reaction kinetics and yield. Polar aprotic solvents (e.g., DMF) may accelerate Schiff base formation but require rigorous drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.